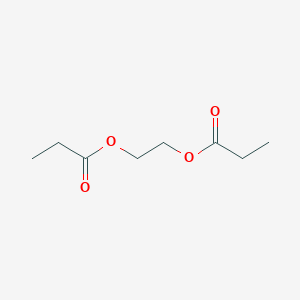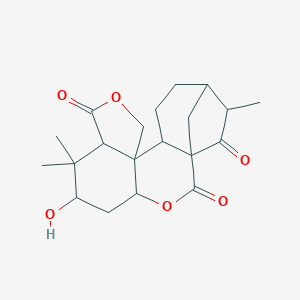
Ememodin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emodin is a naturally occurring anthraquinone derivative that has received significant attention in recent years due to its potential therapeutic applications. It is a yellow crystalline compound, also known as 1,3,8-trihydroxy-6-methylanthraquinone, and is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The exact mechanism of action of emodin is not fully understood. However, it is believed to exert its effects through various signaling pathways, including the NF-κB and MAPK pathways. Emodin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Emodin has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and apoptosis.
生化学的および生理学的効果
Emodin has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in inflammation and oxidative stress. Emodin has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, emodin has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer.
実験室実験の利点と制限
Emodin has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from natural sources. Emodin also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, emodin also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, emodin has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for emodin research. One area of interest is the development of emodin-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of emodin's effects on gut microbiota, as recent studies have suggested that emodin may modulate the composition of gut microbiota and improve gut health. Additionally, further studies are needed to elucidate the exact mechanisms of action of emodin and its potential interactions with other compounds.
合成法
Emodin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of Ememodinroxyanthraquinone with methyl iodide under basic conditions. Extraction from natural sources involves the isolation of emodin from plants that contain it, such as Rheum palmatum.
科学的研究の応用
Emodin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Emodin has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, emodin has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, including hepatitis B and C viruses.
特性
CAS番号 |
14237-91-3 |
|---|---|
製品名 |
Ememodin |
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC名 |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChIキー |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
正規SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
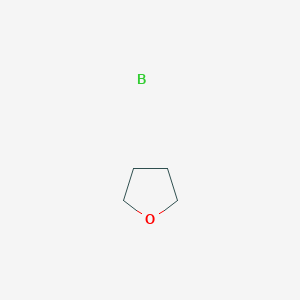
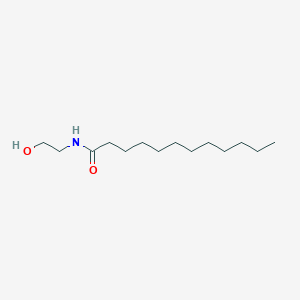
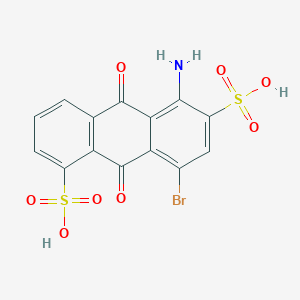
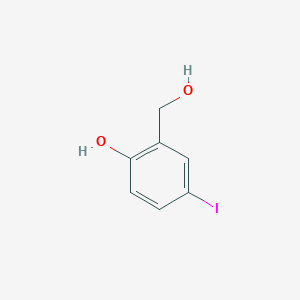
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
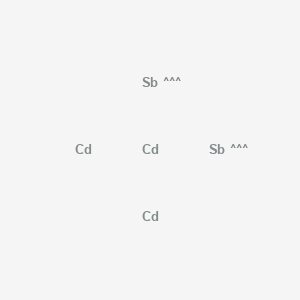
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
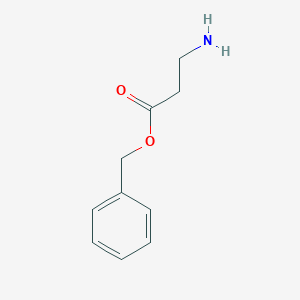

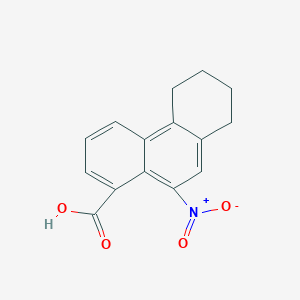
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
